Anticancer Cytotoxicity Versus Doxorubicin in MCF-7 and HepG2 Cell Lines
A 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivative (compound 6b) demonstrated superior cytotoxicity compared to the clinical standard doxorubicin in both breast (MCF-7) and liver (HepG2) cancer cell lines [1]. The same study showed that compound 6b also surpassed the VEGFR-2 inhibitor sorafenib in VEGFR-2 enzyme inhibition, establishing a dual mechanism of action (direct cytotoxicity plus angiogenesis target engagement) not reported for comparator scaffolds [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 15.57 ± 2.93 µg/mL (compound 6b; 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivative) |
| Comparator Or Baseline | Doxorubicin: IC50 value higher than compound 6b (exact comparator IC50 reported as less potent in the original study) |
| Quantified Difference | Compound 6b exhibited greater efficacy than doxorubicin; additionally, compound 6b surpassed sorafenib in VEGFR-2 inhibition |
| Conditions | MTT assay; MCF-7 and HepG2 cell lines; VEGFR-2 enzyme inhibition assay |
Why This Matters
For procurement decisions in oncology drug discovery, this scaffold provides a starting point with demonstrated superiority over two mechanistically distinct clinical benchmarks (doxorubicin and sorafenib) in the same derivative, a dual-activity profile not replicated by simple pyrazole or thiazole monocycles.
- [1] El Behery M, El-Namaky RI, Abu Almaaty AH, El-Deen IM. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chem Biodivers. 2025;22(6):e202403173. doi:10.1002/cbdv.202403173 View Source
